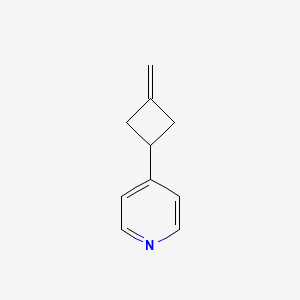
4-(3-Methylidenecyclobutyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylidenecyclobutyl)pyridine: is a chemical compound that features a pyridine ring substituted with a 3-methylidenecyclobutyl group at the 4-position. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The presence of the 3-methylidenecyclobutyl group introduces unique structural and chemical properties to the molecule, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylidenecyclobutyl)pyridine can be achieved through several methods, including:
Cycloaddition Reactions: One approach involves the [4+2] cycloaddition of 1-azadienes with 2-carbon π-components to form the pyridine ring.
Grignard Reagents: Addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride or DMF can yield substituted pyridines.
Cross-Coupling Reactions: The Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl bromides with pyridyl aluminum reagents in the presence of palladium catalysts, can also be used to introduce the 3-methylidenecyclobutyl group.
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes such as the Suzuki–Miyaura coupling due to its mild reaction conditions and high functional group tolerance . The use of mechanochemically activated magnesium for direct C-4-H alkylation of pyridines with alkyl halides is another promising method for large-scale production .
化学反应分析
Types of Reactions
4-(3-Methylidenecyclobutyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the cyclobutyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under various conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines and cyclobutyl derivatives.
科学研究应用
4-(3-Methylidenecyclobutyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and functional materials.
作用机制
The mechanism of action of 4-(3-Methylidenecyclobutyl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but without the cyclobutyl group.
Dihydropyridines: Compounds with a partially saturated pyridine ring, often used in pharmaceuticals.
Piperidines: Fully saturated pyridine derivatives with significant biological activities.
Uniqueness
4-(3-Methylidenecyclobutyl)pyridine is unique due to the presence of the 3-methylidenecyclobutyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
112689-03-9 |
|---|---|
分子式 |
C10H11N |
分子量 |
145.205 |
IUPAC 名称 |
4-(3-methylidenecyclobutyl)pyridine |
InChI |
InChI=1S/C10H11N/c1-8-6-10(7-8)9-2-4-11-5-3-9/h2-5,10H,1,6-7H2 |
InChI 键 |
IBXKXXNKCTUHBE-UHFFFAOYSA-N |
SMILES |
C=C1CC(C1)C2=CC=NC=C2 |
同义词 |
Pyridine, 4-(3-methylenecyclobutyl)- (6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















